1-(Methoxycarbonyl)cyclobutanecarboxylic acid

Overview

Description

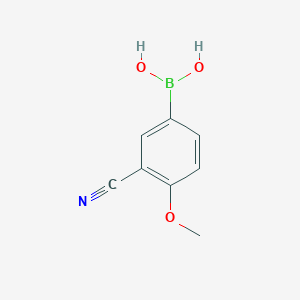

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is an organic compound . It is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .

Synthesis Analysis

The synthesis of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

The unique four-membered ring of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” brings about several intriguing chemical properties . Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(Methoxycarbonyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a colorless liquid . It has a low solubility in water but can dissolve in nonpolar solvents such as ether and alcohol . The compound has hydrolytic properties and can easily react with water to produce cyclobutanoic acid and methanol .Scientific Research Applications

Synthesis of β-Dipeptides

1-(Methoxycarbonyl)cyclobutanecarboxylic acid is utilized in the synthesis of novel β-amino acid derivatives. This compound serves as a starting material in the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. These β-amino acids are key for producing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Novel Synthesis Routes

Research has been conducted to develop more convenient and practical synthesis routes for related compounds. For instance, 1-Aminocyclobutanecarboxylic acid, a derivative, was prepared by reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, demonstrating a more efficient approach with potential industrial applications (Fu Zhi-feng, 2004).

Cycloaddition Reactions

1-(Methoxycarbonyl)cyclobutanecarboxylic acid derivatives are involved in cycloaddition reactions. For example, in the presence of a palladium complex, silacyclobutanes react with various acetylenes to yield silacyclohexene derivatives, showcasing the compound's role in facilitating these chemical reactions (SakuraiHideki & ImaiTakafumi, 1975).

Enzymatic Processes

The compound is also significant in enzymatic processes. An optimized process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed, using Candida antarctica lipase for the desymmetrization of the corresponding diester. This method demonstrates the compound's utility in enzymatic synthesis (Goswami & Kissick, 2009).

Natural Occurrences and Derivatives

Research has also identified novel compounds related to 1-(Methoxycarbonyl)cyclobutanecarboxylic acid in nature. For example, a novel cyclobutane-type norlignan was isolated from the plant Peperomia tetraphylla, highlighting the compound's presence and derivatives in natural sources (Yunzhi Li et al., 2007).

Safety And Hazards

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is generally considered a low-toxicity substance . During use, inhalation of vapors and contact with skin or eyes should be avoided . Appropriate protective gloves, eyewear, and face shields should be worn during operation . If skin or eye contact occurs, immediately rinse with plenty of clean water and seek medical attention if necessary .

properties

IUPAC Name |

1-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-6(10)7(5(8)9)3-2-4-7/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVQMUXSRBNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxycarbonyl)cyclobutanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)